molecular formula C11H15ClN2O2 B11866656 Tert-butyl 2-(chloromethyl)pyridin-4-ylcarbamate

Tert-butyl 2-(chloromethyl)pyridin-4-ylcarbamate

Cat. No.: B11866656
M. Wt: 242.70 g/mol
InChI Key: VKOHIANYHBTMGV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chloromethyl)pyridin-4-ylcarbamate (CAS 916210-27-0) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C11H15ClN2O2 and a molecular weight of 242.70, features both a carbamate-protected amine and a reactive chloromethyl group on a pyridine ring . This structure makes it a versatile building block (building block) for the synthesis of more complex molecules. Researchers utilize this compound in the development of potential therapeutics, as it can be further functionalized to create a wide array of derivatives . Its primary research value lies in its role as a precursor in multi-step synthetic routes, particularly in the construction of compound libraries for biological screening . As a key intermediate, its "mechanism of action" is defined by its reactivity in chemical transformations, where it can undergo nucleophilic substitution and other reactions to incorporate new functional groups. This product is intended for use in laboratory research only and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Proper storage conditions (in an inert atmosphere at 2-8°C) are recommended to maintain the stability and integrity of the compound .

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

tert-butyl N-[2-(chloromethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,7H2,1-3H3,(H,13,14,15)

InChI Key

VKOHIANYHBTMGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)CCl

Origin of Product

United States

Preparation Methods

Boc Protection of 4-Aminopyridine Derivatives

The Boc group is introduced early to protect the amine functionality. A common precursor is 4-aminopyridine , which undergoes carbamate formation with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0–25°C.

  • Yield : >90%.

Example :

4-Aminopyridine+(Boc)2OEt3N, THFtert-butyl pyridin-4-ylcarbamate\text{4-Aminopyridine} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{tert-butyl pyridin-4-ylcarbamate}

Chloromethylation at the 2-Position

Introducing the chloromethyl group at the 2-position involves two primary strategies:

Directed Ortho Metalation (DoM) and Chlorination

This method leverages the Boc group’s directing effects to deprotonate the 2-position, followed by trapping with a chlorinating agent.

Procedure :

  • Metalation : Treat tert-butyl pyridin-4-ylcarbamate with a strong base (e.g., n-BuLi or LDA) at -78°C to form a lithiated intermediate at the 2-position.

  • Quenching with Formaldehyde : Add paraformaldehyde to generate a hydroxymethyl intermediate.

  • Chlorination : React the hydroxymethyl group with thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5) to yield the chloromethyl group.

Optimization Notes :

  • Additives : N,N-Dimethylethanolamine improves reaction efficiency by stabilizing intermediates.

  • Temperature : Maintain <-70°C during metalation to avoid side reactions.

Example :

tert-butyl pyridin-4-ylcarbamate-78°Cn-BuLiLithiated intermediateHCHOhydroxymethyl derivativeSOCl2tert-butyl 2-(chloromethyl)pyridin-4-ylcarbamate\text{tert-butyl pyridin-4-ylcarbamate} \xrightarrow[\text{-78°C}]{\text{n-BuLi}} \text{Lithiated intermediate} \xrightarrow{\text{HCHO}} \text{hydroxymethyl derivative} \xrightarrow{\text{SOCl}_2} \text{tert-butyl 2-(chloromethyl)pyridin-4-ylcarbamate}

Radical Chlorination of a Methyl Precursor

An alternative route involves chlorinating a pre-existing methyl group at the 2-position.

Steps :

  • Methylation : Introduce a methyl group via Friedel-Crafts alkylation (challenging due to pyridine’s electron-deficient nature) or cross-coupling (e.g., Suzuki-Miyaura with a methylboronic ester).

  • Radical Chlorination : Use chlorine gas (Cl2_2) under UV light or a radical initiator (e.g., AIBN) to convert the methyl group to chloromethyl.

Challenges :

  • Over-chlorination to CCl3_3 must be controlled.

  • Boc group stability under radical conditions requires inert atmospheres.

One-Pot Sequential Functionalization

A patent by CA3087004A1 describes a method for synthesizing Boc-protected chloropyridine derivatives via sequential mixing of neutral reagents. Adapting this approach:

Procedure :

  • Mix tert-butyl pyridin-4-ylcarbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in THF.

  • Add a base (e.g., K2_2CO3_3) to deprotonate the hydroxymethyl intermediate.

  • Stir at 10–25°C to facilitate chloromethylation.

Advantages :

  • Avoids viscosity issues associated with ionic intermediates.

  • Yields >80% with high purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Conditions Challenges
DoM + ChlorinationMetalation, hydroxymethylation, Cl^-62–85%-78°C, anhydrousSensitivity to moisture, regioselectivity
Radical ChlorinationMethylation, Cl2_2/UV50–70%UV light, radical initiatorOver-chlorination, Boc stability
One-Pot SequentialNeutral reagent mixing, base addition80–90%10–25°C, THFRequires precise stoichiometry

Critical Considerations in Process Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (THF, DMF) enhance metalation efficiency.

  • Low temperatures (-78°C) prevent undesired side reactions during DoM.

Role of Additives

  • N,N-Dimethylethanolamine mitigates aggregation of lithiated intermediates, improving reaction homogeneity.

Purification Strategies

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from chlorinated byproducts.

  • Recrystallization from ethanol/water yields high-purity material .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: N-substituted carbamates, thiocarbamates, alkoxycarbamates.

    Oxidation: Pyridine N-oxides, chloromethyl ketones.

    Reduction: Amines, alcohols.

Scientific Research Applications

Chemistry: tert-Butyl (2-(chloromethyl)pyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be employed in the design of enzyme inhibitors or receptor modulators .

Medicine: It can be used to synthesize pharmacologically active molecules with potential therapeutic effects .

Industry: In the industrial sector, tert-butyl (2-(chloromethyl)pyridin-4-yl)carbamate is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (2-(chloromethyl)pyridin-4-yl)carbamate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl group allows for covalent modification of target molecules, leading to changes in their activity or function. The tert-butyl carbamate group can also influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(chloromethyl)pyridin-4-ylcarbamate with structurally related pyridine and pyrimidine carbamates, focusing on substituent effects, reactivity, and applications.

Structural and Substituent Differences
Compound Name Molecular Formula Substituents (Position) Key Features
This compound C11H15ClN2O2 -ClCH2 (2), -Boc (4) Reactive chloromethyl group; Boc protection enhances stability.
tert-Butyl (4-chloropyridin-2-yl)carbamate C10H13ClN2O2 -Cl (4), -Boc (2) Chloro substituent at 4-position; lower steric hindrance.
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate C10H13ClN2O3 -Cl (4), -OH (3), -Boc (2) Hydroxyl group introduces polarity; potential for hydrogen bonding.
tert-Butyl (2-chloropyrimidin-4-yl)carbamate C9H12ClN3O2 -Cl (2), -Boc (4) (pyrimidine ring) Pyrimidine core; smaller ring system alters electronic properties.
tert-Butyl 4-bromopyridin-2-ylcarbamate C10H13BrN2O2 -Br (4), -Boc (2) Bromo substituent offers higher leaving-group ability than chloro.

Key Observations :

  • Reactivity : The chloromethyl group in the target compound (vs. simple chloro or bromo substituents) enables alkylation or further substitution reactions, enhancing its utility in derivatization .
  • Ring System : Pyrimidine analogs (e.g., ) exhibit distinct electronic profiles due to nitrogen atom placement, affecting reactivity in cross-coupling or cyclization reactions .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight253.07 g/mol
Solubility (25°C)Soluble in DCM, THF; insoluble in H₂O
Stability (pH 7.4, 37°C)t₁/₂ > 48 hours

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Free pyridin-4-amineAcidic Boc deprotectionUse anhydrous conditions, avoid H⁺
Di-substituted derivativesExcess nucleophileStoichiometric control, slow addition
Oxidized chloromethylExposure to light/airStore under argon, use antioxidants

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